Enantioselective Hypotensive Activity: (+)- vs. (-)-2-Methoxy-2-(3-methoxyphenyl)ethylamine
The enantiomers of 2-methoxy-2-(3-methoxyphenyl)ethylamine were directly compared for hypotensive potency following intravenous administration in anesthetized normotensive rats. The study established that the two enantiomers produced quantitatively distinct reductions in blood pressure, confirming that the chiral beta-methoxy center generates pharmacologically non-equivalent species [1]. This stereochemical dependence is absent in achiral analogs such as 3-methoxyphenethylamine, which cannot serve as substitutes in experiments requiring enantiopure test articles.
| Evidence Dimension | Hypotensive potency (pC25 from log dose-response curves; intravenous administration) |
|---|---|
| Target Compound Data | Both (+)- and (-)- enantiomers evaluated; differential hypotensive activity reported with quantitative dose-response curves |
| Comparator Or Baseline | Racemic mixture and individual enantiomers assessed within the same study; achiral analog 3-methoxyphenethylamine lacks this stereochemical dimension |
| Quantified Difference | Quantifiable enantiomeric potency difference (exact pC25 values available in full-text article; cross-check recommended with primary source) |
| Conditions | Anesthetized normotensive rat model; intravenous administration; blood pressure measured as pC25 from log dose-response curves |
Why This Matters
Procurement of single-enantiomer or racemic material dictates biological outcome; substituting with achiral analogs eliminates the ability to probe stereoselective mechanisms of action.
- [1] Howe R, Young EHP, Ainley AD. Hypotensive agents. (+)- and (-)-2-Methoxy-2-(3-methoxyphenyl)-ethylamine and related compounds. J Med Chem. 1969;12(6):998-1001. doi:10.1021/jm00306a007 View Source
